1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE
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Overview
Description
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline is a derivative of quinazoline, a class of compounds known to exhibit significant biological activities Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) . They also inhibit chromatin-associated proteins in histones .
Mode of Action
For instance, they can inhibit the activity of enzymes like ULK1 and histone methyltransferase (G9a) . This inhibition can lead to changes in cellular processes, such as autophagy and gene expression.
Biochemical Pathways
Quinazoline derivatives have been associated with the regulation of autophagy and chromatin remodeling , which can affect various downstream cellular processes.
Result of Action
Quinazoline derivatives have been associated with anticancer activity , potentially due to their ability to inhibit key enzymes involved in cancer progression .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Piperidine Substitution: The piperidin-1-yl group can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can lead to various substituted quinazoline derivatives .
Scientific Research Applications
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used in cancer treatment.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is unique due to its combined structural features of quinazoline, triazole, and piperidine moieties.
Biological Activity
1-[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure
The compound is characterized by the following structural components:
- A piperidine ring
- A triazoloquinazoline moiety
- A bromophenyl group
This unique combination suggests diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer properties.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits for neurological disorders.
Anticancer Properties
Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer activity. For instance:
- Some compounds from related classes have shown the ability to inhibit cancer cell growth by blocking specific signaling pathways associated with tumor progression .
- The bromophenyl substituent enhances the lipophilicity of the compound, facilitating better cell membrane penetration and subsequent bioactivity.
Antimicrobial Activity
The compound has displayed promising antimicrobial properties:
- It has been tested against various bacterial strains and fungi, demonstrating effective inhibition comparable to established antibiotics .
- The presence of the triazole ring is known to contribute to its antifungal activity by disrupting fungal cell wall synthesis.
Comparative Studies
When compared with other triazoloquinazoline derivatives, this compound shows distinct advantages:
- Higher Potency : Some derivatives have shown higher potency against specific cancer cell lines (e.g., TK-10 and HT-29) compared to other triazoloquinazolines .
- Broader Spectrum of Activity : Its unique structure allows for a broader spectrum of biological activity, including potential use as an adrenoblocker or cardiac stimulant .
Case Studies
Several studies have highlighted the biological effects of triazoloquinazoline derivatives:
- Antihypertensive Activity : A series of triazoloquinazolines were synthesized and evaluated for their antihypertensive effects using animal models. Some derivatives exhibited significant reductions in blood pressure and heart rate .
- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives had potent antibacterial effects against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZPMZPBLYRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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